6-(Isopropylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole
Description
6-(Isopropylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core. Its structure includes a nitro group at the C-5 position and an isopropylsulfanyl substituent at the C-6 position. This compound is part of a broader class of imidazo[2,1-b]thiazoles, which are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
5-nitro-6-propan-2-ylsulfanylimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S2/c1-5(2)15-6-7(11(12)13)10-3-4-14-8(10)9-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBXXVMKTQYXLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(N2C=CSC2=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-(Isopropylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole typically involves the reaction of 2-aminothiazole with α-halocarbonyl compounds. One common method includes the use of γ-bromodipnones as starting materials, which react with 2-aminothiazoles under mild conditions to form the desired imidazo[2,1-b][1,3]thiazole system . Industrial production methods often involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality.
Chemical Reactions Analysis
6-(Isopropylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the isopropylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the sulfur atom
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like tin(II) chloride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Antimicrobial Activity
Research indicates that 6-(Isopropylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole exhibits significant antimicrobial properties. It has been studied for its efficacy against various pathogens, including bacteria and protozoa. Notably:
- Antitubercular Activity : A study highlighted its potential as a lead compound for developing new antitubercular agents. The compound demonstrated activity against Mycobacterium tuberculosis, which is crucial given the rising incidence of multidrug-resistant strains .
- Antiparasitic Properties : The compound has also shown promise against protozoan parasites such as Giardia lamblia and Leishmania spp., making it a candidate for further development in treating parasitic infections .
Anticancer Potential
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways. This mechanism is particularly relevant in the context of various cancer types, including breast and colon cancer .
- Synergistic Effects : When used in combination with other chemotherapeutic agents, this compound may enhance the overall efficacy of treatment regimens, potentially reducing drug resistance .
Agricultural Chemistry Applications
Beyond medicinal uses, this compound has applications in agricultural chemistry:
- Pesticidal Activity : The unique structure of this compound lends itself to development as a pesticide. Its ability to disrupt biological processes in pests could provide an effective means of crop protection without harming beneficial insects .
Case Studies
Mechanism of Action
The mechanism of action of 6-(Isopropylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole involves its interaction with molecular targets in biological systems. The compound can inhibit specific enzymes or receptors, leading to the disruption of biochemical pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Pharmacological Activity
The imidazo[2,1-b]thiazole scaffold is highly tunable, with substituents at the C-5 and C-6 positions significantly influencing bioactivity:
- Nitro Group at C-5: The presence of a nitro group at C-5 is critical for redox activity and interactions with biological targets. For example, 5-nitroimidazo[2,1-b]thiazoles are known for antiparasitic and antibacterial properties due to nitro group reduction under anaerobic conditions . However, in 6-(Isopropylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole, the nitro group may also sterically hinder interactions with certain enzymes compared to smaller substituents (e.g., amines or sulfonamides).
- In contrast, analogs like 6-(Benzylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole (CAS 343376-22-7, molecular weight 291.35) exhibit similar lipophilicity but differ in steric bulk, which may affect binding to targets like cyclooxygenase-2 (COX-2) or microbial enzymes .
Key Analogues and Their Bioactivities
2.2.1 COX-2 Inhibitors
- N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) :
This compound demonstrated potent COX-2 inhibition (IC₅₀ = 0.08 µM) and high selectivity (SI = 313.7) due to the sulfonylphenyl group at C-6 and dimethylamine at C-5 . In contrast, the nitro and isopropylsulfanyl groups in this compound may reduce COX-2 affinity, as nitro groups are less electron-donating than amines.
2.2.2 Antimicrobial Agents
- 6-(1-Benzofuran-2-yl)-3-phenylimidazo[2,1-b][1,3]thiazole (5a): Exhibited strong activity against S. aureus and P. aeruginosa with inhibition zones comparable to fluconazole . The absence of a nitro group in this analogue suggests that antimicrobial efficacy in imidazo[2,1-b]thiazoles may depend on aromatic substituents rather than redox-active nitro moieties.
2.2.3 Anticancer Derivatives
- 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) :
Showed potent cytotoxicity against MDA-MB-231 cells (IC₅₀ = 1.4 µM) via VEGFR2 inhibition . The acetamide side chain and chlorophenyl group in 5l highlight the importance of extended conjugation and polar groups for anticancer activity, features absent in this compound.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Substituents | LogP* (Predicted) |
|---|---|---|---|---|
| 6-(Isopropylsulfanyl)-5-nitroimidazo... | Not reported | Not reported | C-5 nitro, C-6 isopropylsulfanyl | ~2.5 |
| 6-(Benzylsulfanyl)-5-nitroimidazo... | C₁₂H₉N₃O₂S₂ | 291.35 | C-5 nitro, C-6 benzylsulfanyl | 3.1 |
| 6a (COX-2 inhibitor) | C₁₆H₁₉N₃O₂S | 317.41 | C-5 dimethylamine, C-6 sulfonylphenyl | 1.8 |
*LogP values estimated using fragment-based methods.
Biological Activity
6-(Isopropylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole (CAS No. 18101-53-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is . The compound features a nitro group and an isopropylsulfanyl moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 233.30 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| CAS Number | 18101-53-6 |
Antimicrobial Activity
Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant antimicrobial properties. The compound has shown activity against various bacterial strains, particularly those resistant to conventional antibiotics. Its mechanism of action typically involves the inhibition of bacterial DNA synthesis and disruption of cellular functions.
Antiparasitic Activity
Similar compounds have demonstrated efficacy against parasitic infections. For instance, studies have highlighted the effectiveness of thiazole derivatives against nematodes and other parasites. The structure-activity relationship suggests that modifications to the thiazole ring can enhance antiparasitic activity.
Antitumor Activity
Recent studies have explored the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives. These compounds have shown promise in inhibiting tumor cell proliferation in vitro and in vivo. The proposed mechanism involves the induction of apoptosis in cancer cells through various pathways.
Case Studies
- Antimicrobial Efficacy Study : A study published in PubMed examined the antimicrobial effects of various imidazo[2,1-b][1,3]thiazole derivatives against resistant bacterial strains. The results indicated that certain modifications to the nitro group significantly enhanced antibacterial activity compared to standard treatments .
- Antiparasitic Research : Another study focused on the efficacy of thiazole derivatives against Trypanosoma brucei, the causative agent of sleeping sickness. The findings revealed that specific structural modifications led to improved potency and selectivity against the parasite .
- Antitumor Activity Assessment : Research conducted on the anticancer properties of this compound showed that it effectively inhibited cell growth in several cancer lines, including breast and lung cancer cells. The study suggested a dose-dependent response with promising results for further development as an anticancer agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for developing more potent derivatives of this compound. Key factors influencing biological activity include:
- Substituent Effects : Variations in the isopropylsulfanyl group can lead to significant changes in biological activity.
- Nitro Group Positioning : The position and electronic characteristics of the nitro group are critical for enhancing antimicrobial efficacy.
- Ring Modifications : Alterations to the thiazole ring can improve selectivity and reduce toxicity.
Q & A
Advanced Question
- COX-2 inhibition : The 5-nitro group and isopropylsulfanyl moiety enhance selectivity by fitting into the COX-2 hydrophobic pocket. Substitution at C-6 with bulky groups (e.g., aryl) improves potency due to van der Waals interactions .
- Pan-RAF inhibition : The imidazothiazole core acts as a hinge-binding motif. Nitro groups at C-5 stabilize the kinase inactive conformation, while sulfanyl groups modulate solubility .
What mechanistic studies are critical for elucidating its antitumor activity?
Advanced Question
- Kinase inhibition profiling : Use recombinant BRAF/CRAF kinases in ATP-binding assays (e.g., ADP-Glo™) to quantify IC₅₀ values .
- Apoptosis assays : Measure caspase-3/7 activation in melanoma cells (A375) via fluorogenic substrates .
- ROS generation : Monitor intracellular ROS levels (DCFH-DA probe) to assess nitro-reductase-mediated cytotoxicity .
How can in vivo efficacy and pharmacokinetics be evaluated?
Advanced Question
- Xenograft models : Administer 25–50 mg/kg (oral or i.p.) in nude mice with A375 melanoma tumors; measure tumor volume weekly .
- Pharmacokinetic parameters : Calculate bioavailability (F%) and half-life (t₁/₂) via LC-MS/MS analysis of plasma samples .
- Metabolite identification : Use liver microsomes to detect nitro-reduction products (e.g., amine derivatives) .
What computational strategies predict drug-likeness and target binding?
Advanced Question
- Molecular docking (AutoDock Vina) : Dock the compound into COX-2 (PDB: 3LN1) or BRAF (PDB: 4RZV) active sites to validate binding poses .
- ADMET prediction (SwissADME) : Assess Lipinski’s rule compliance; the nitro group may reduce aqueous solubility but improve membrane permeability .
How can regioselective functionalization at C-5 or C-6 be achieved?
Advanced Question
- Directed C-H activation : Use Pd(OAc)₂ with directing groups (e.g., pyridine) for selective C-5 arylation .
- Halogenation : NBS (N-bromosuccinimide) in DMF selectively brominates C-5, enabling subsequent cross-coupling .
What are the stability considerations for long-term storage?
Basic Question
- Store under argon at 4°C to prevent nitro group degradation. Avoid light (use amber vials) due to photosensitivity .
- HPLC purity checks (C18 column, acetonitrile/water gradient) every 6 months to monitor decomposition .
How do multi-target effects complicate pharmacological profiling?
Advanced Question
The compound’s nitroimidazothiazole scaffold may inhibit both 5-lipoxygenase (anti-inflammatory) and EGFR kinase (anticancer), necessitating:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
